molecular formula C14H21IN6O2 B2533388 tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate CAS No. 1887095-79-5

tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Cat. No. B2533388
CAS RN: 1887095-79-5
M. Wt: 432.266
InChI Key: SXYKLEKTMDBFOA-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine . It has a role as a tyrosine kinase inhibitor . The molecular weight of this compound is 444.28 .


Synthesis Analysis

The synthesis of a similar compound involves adding 3-iodo-1-tert-butyl-1H-pyrazolo pyrimidin-4-amine into a 250mL three-necked flask, dissolving in 300ml 10% Na2CO3, adding 150ml dioxane. After cooling to 0 °C, Fmoc boronate was dissolved in 225 ml of acetone and added dropwise to the system .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 444.28 .

Scientific Research Applications

1. Role in Synthesis and Structural Analysis

  • tert-Butyl carbamate derivatives, such as tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, serve as crucial intermediates in the synthesis of target molecules like mTOR targeted PROTAC molecule PRO1. The optimized conditions for the synthesis of these compounds involve palladium-catalyzed Suzuki reactions, indicating the compound's utility in complex chemical syntheses (Zhang et al., 2022).

2. Applications in Drug Discovery and Disease Treatment

  • Pyrazolo[3,4-d]pyrimidine derivatives, structurally similar to tert-butyl carbamate, have shown potent activity in treating autoimmune diseases like psoriasis. These compounds act as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and have shown significant effects in psoriatic animal models, indicating their potential as drug candidates for treating autoimmune conditions (Li et al., 2016).

3. Applications in Materials Science and Catalysis

  • Pyrazolo[3,4-d]pyrimidin-4-ones, similar in structure to tert-butyl carbamate, can be synthesized using Brønsted-acidic ionic liquids as catalysts. This process demonstrates the compound's relevance in materials science, particularly in the development of novel catalytic methodologies (Tavakoli-Hoseini et al., 2011).

4. Role in Photocatalysis and Molecular Assembly

  • tert-Butyl carbamate derivatives have been utilized in photoredox-catalyzed aminations and have proven essential in synthesizing 3-aminochromones. This indicates the compound's significance in photocatalytic processes and in assembling complex molecular structures (Wang et al., 2022).

Mechanism of Action

As a tyrosine kinase inhibitor, this compound likely works by blocking the action of enzymes called tyrosine kinases, which are involved in many cell functions, including cell signaling, growth, and division. These enzymes may be too active or found at high levels in some types of cancer cells, and blocking them may help keep cancer cells from growing .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

tert-butyl N-[4-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IN6O2/c1-14(2,3)23-13(22)17-6-4-5-7-21-12-9(10(15)20-21)11(16)18-8-19-12/h8H,4-7H2,1-3H3,(H,17,22)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYKLEKTMDBFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1C2=NC=NC(=C2C(=N1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

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